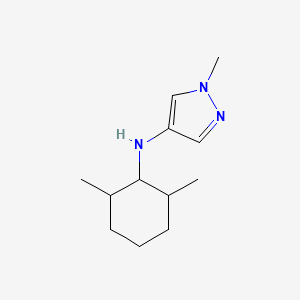![molecular formula C11H18N2OS B13313726 4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}cyclohexan-1-ol](/img/structure/B13313726.png)
4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}cyclohexan-1-ol is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}cyclohexan-1-ol typically involves the reaction of 1-(1,3-thiazol-2-yl)ethanamine with cyclohexanone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materialsThe reaction conditions are optimized to achieve high yields and purity of the final product .
化学反応の分析
Types of Reactions
4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
科学的研究の応用
4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}cyclohexan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the inhibition or activation of biochemical pathways. This interaction can result in antimicrobial, antifungal, or anticancer effects .
類似化合物との比較
Similar Compounds
Similar compounds include other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug
Uniqueness
4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}cyclohexan-1-ol is unique due to its specific structure, which combines a thiazole ring with a cyclohexanone moiety.
特性
分子式 |
C11H18N2OS |
|---|---|
分子量 |
226.34 g/mol |
IUPAC名 |
4-[1-(1,3-thiazol-2-yl)ethylamino]cyclohexan-1-ol |
InChI |
InChI=1S/C11H18N2OS/c1-8(11-12-6-7-15-11)13-9-2-4-10(14)5-3-9/h6-10,13-14H,2-5H2,1H3 |
InChIキー |
RRXGKWBZRILWCZ-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC=CS1)NC2CCC(CC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


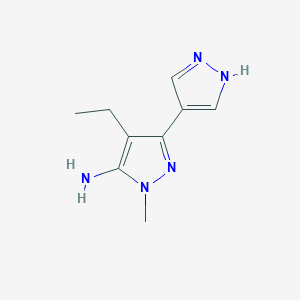
![1-[2-(piperidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13313665.png)

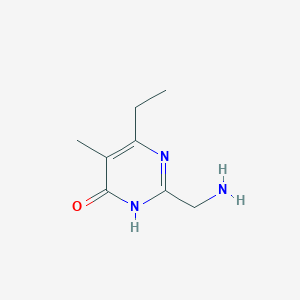
![6-Propyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione](/img/structure/B13313679.png)

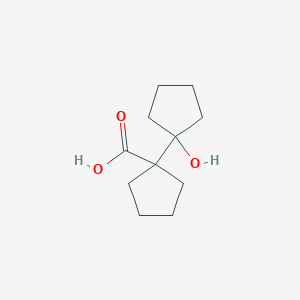
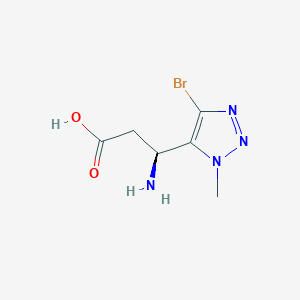
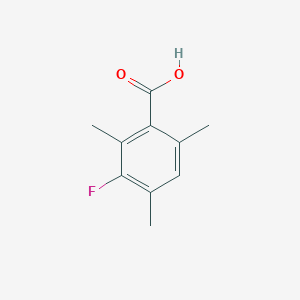
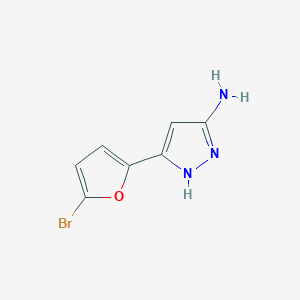
amine](/img/structure/B13313710.png)

![1-[(1-Benzothiophen-7-yl)amino]propan-2-ol](/img/structure/B13313717.png)
